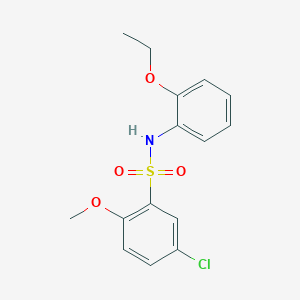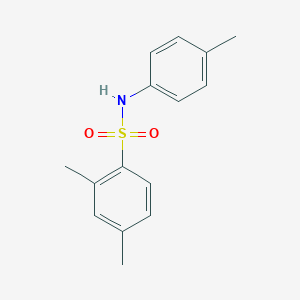![molecular formula C20H17N3O2S B229208 N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results as a tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used in various scientific research applications, including:
1. Fluorescence microscopy: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used as a fluorescent probe to visualize lipid droplets in living cells.
2. Protein structure analysis: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used to study the conformational changes of proteins by monitoring the changes in fluorescence intensity.
3. Cancer research: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has shown promising results as an anticancer agent by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to interact with cellular membranes and proteins, leading to changes in their structure and function. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.
Biochemical and Physiological Effects:
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including:
1. Modulation of lipid metabolism: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to modulate lipid metabolism by inhibiting the activity of lipase enzymes.
2. Antioxidant activity: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective effects: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in organic solvents: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is highly soluble in organic solvents, making it easy to prepare solutions for experiments.
2. Fluorescent properties: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has fluorescent properties, making it useful for fluorescence microscopy and protein structure analysis.
Some of the limitations include:
1. Limited stability: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not very stable and can degrade over time, leading to inconsistent results.
2. Toxicity: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to be toxic to some cell types at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Development of new derivatives: Researchers can explore the synthesis of new derivatives of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide with improved stability and reduced toxicity.
2. Mechanistic studies: Further mechanistic studies can be conducted to better understand the interactions of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide with cellular membranes and proteins.
3. Applications in drug discovery: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can be explored as a potential lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole derivative that has shown promising results as a tool for studying various biochemical and physiological processes. Its fluorescent properties and interactions with cellular membranes and proteins make it a valuable tool for scientific research. However, its limited stability and toxicity at high concentrations are limitations that need to be addressed in future studies. Overall, N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has great potential for further research and development in various fields of science.
Synthesemethoden
The synthesis of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of anthranilic acid with thiosemicarbazide, followed by acetylation with acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Eigenschaften
Molekularformel |
C20H17N3O2S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(3-acetyl-2-anthracen-9-yl-2H-1,3,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-12(24)21-20-22-23(13(2)25)19(26-20)18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,19H,1-2H3,(H,21,22,24) |
InChI-Schlüssel |
PPSJSNHPMIZTST-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)C |
Kanonische SMILES |
CC(=O)NC1=NN(C(S1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)








